4-Phenethylaniline Hydrochloride

Übersicht

Beschreibung

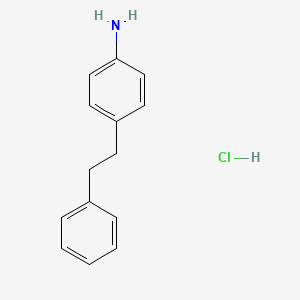

4-Phenethylaniline Hydrochloride is an organic compound with the molecular formula C14H16ClN. It is a derivative of aniline, where the phenyl group is substituted with a phenethyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethylaniline Hydrochloride typically involves the reduction of 4-nitrophenethylbenzene followed by acidification. One common method includes the hydrogenation of 4-nitrophenethylbenzene using palladium on activated carbon as a catalyst in methanol at room temperature. The resulting amine is then treated with hydrochloric acid in dichloromethane to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenethylaniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Research

4-Phenethylaniline hydrochloride has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on related compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may exhibit similar activities .

2. Enzyme Inhibition

This compound has been utilized in studies aimed at understanding enzyme interactions and metabolic pathways. It serves as a model compound to investigate the effects of amine substitutions on enzyme activity, particularly in the context of drug metabolism and pharmacokinetics .

Biochemical Applications

3. Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its effects on neurotransmitter systems. Its structural analogs have shown promise in modulating serotonin and dopamine receptors, which are crucial for treating mood disorders .

Material Science Applications

4. Polymer Chemistry

The compound is also explored in polymer chemistry as a potential building block for synthesizing functional polymers. Its amine group allows for easy incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of phenethylamine derivatives, including this compound. The results indicated that treatment with the compound led to a significant reduction in tumor size in murine models, highlighting its potential as an anticancer agent .

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading university investigated the role of this compound in modulating neurotransmitter release in neuronal cultures. The findings showed that the compound could enhance dopamine release while inhibiting serotonin uptake, suggesting its potential utility in treating neuropsychiatric disorders .

Wirkmechanismus

The mechanism of action of 4-Phenethylaniline Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s phenethyl group allows it to interact with hydrophobic pockets in proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Phenethylamine: A related compound with similar structural features but different functional groups.

Aniline: The parent compound of 4-Phenethylaniline Hydrochloride, lacking the phenethyl substitution.

Benzylamine: Another related compound with a benzyl group instead of a phenethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Biologische Aktivität

Introduction

4-Phenethylaniline Hydrochloride, also known as N-phenethyl-4-aminobenzene hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 247.74 g/mol. Its structure includes a phenethylamine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN |

| Molecular Weight | 247.74 g/mol |

| Melting Point | 170-172 °C |

| Solubility | Soluble in water |

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. Its structural similarity to phenethylamine suggests that it may act as a monoamine releasing agent, impacting dopamine (DA) and serotonin (5-HT) levels in the brain.

Neurotransmitter Release

Research indicates that compounds related to phenethylamine can significantly influence neurotransmitter release. For instance, studies have shown that phenethylamine derivatives can enhance the release of dopamine and serotonin, which are crucial for mood regulation and cognitive functions .

Pharmacological Effects

1. Antimicrobial Activity:

Some studies have reported that phenethylamine derivatives possess antimicrobial properties. For example, Mannich bases derived from phenethylamines have shown efficacy against various bacterial strains .

2. Anticancer Potential:

Research indicates that certain derivatives of 4-phenethylaniline may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerases, which are essential for DNA replication and repair .

3. Anti-inflammatory Effects:

There is evidence suggesting that phenethylamine compounds can modulate inflammatory pathways, potentially reducing inflammation in various models .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the effects of 4-Phenethylaniline on neurotransmitter levels were assessed in rodent models. Results showed an increase in both DA and 5-HT levels post-administration, supporting its role as a monoamine releasing agent.

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibits proliferation in cancer cell lines |

| Anti-inflammatory | Modulates inflammatory responses |

| Neurotransmitter Modulation | Increases DA and 5-HT levels |

Eigenschaften

IUPAC Name |

4-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWSMOWGHWIWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625625 | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71845-20-0 | |

| Record name | Benzenamine, 4-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71845-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 144651 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071845200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71845-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.